

VUF8504 Cross-Reactivity Profile: A Comparative Analysis

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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the cross-reactivity of **VUF8504** with other receptors, primarily focusing on its interactions with the histamine receptor family. Due to the limited publicly available data specifically for **VUF8504**, this guide utilizes data from its close structural and functional analogue, VUF 8430, a potent histamine H4 receptor agonist. The information presented herein is intended to provide a comprehensive understanding of the selectivity profile and potential off-target effects of this class of compounds.

Executive Summary

VUF 8430, a well-characterized non-imidazole agonist of the histamine H4 receptor, displays a notable degree of selectivity. While it is a potent agonist at the H4 receptor, it also exhibits significant affinity and agonist activity at the histamine H3 receptor. In contrast, its interaction with histamine H1 and H2 receptors is negligible. This selectivity profile makes VUF 8430 and its analogues valuable tools for investigating the physiological roles of the H4 receptor.

Receptor Binding Affinity

The following table summarizes the binding affinities of VUF 8430 and other reference compounds for different rat histamine receptor subtypes. The data is presented as pKi values, where a higher value indicates a stronger binding affinity.



Compound	rH1 Receptor (pKi)	rH2 Receptor (pKi)	rH3 Receptor (pKi)	rH4 Receptor (pKi)
VUF 8430	< 4	5.0	6.8	7.5
4- Methylhistamine	< 4	5.2	5.5	7.6
Histamine	5.0	5.3	8.0	7.7

Data sourced from radioligand binding assays.

Functional Activity Profile

VUF 8430 has been characterized as a full agonist at both the human H4 and H3 receptors. Conversely, it is inactive at H1 and H2 receptors[1]. This profile distinguishes it from other histamine receptor agonists like 4-methylhistamine, which retains activity at the H2 receptor[1] [2].

Experimental Methodologies

The data presented in this guide is based on standard and robust experimental protocols commonly employed in pharmacology and drug discovery.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. The ability of the test compound (e.g., VUF 8430) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.

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Functional Assays



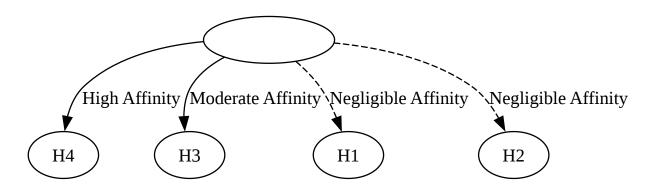
Functional assays are employed to determine the effect of a compound on receptor activity. For G protein-coupled receptors like the histamine receptors, common functional assays include:

- [35S]GTPyS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation by an agonist. The binding of the non-hydrolyzable GTP analogue, [35S]GTPyS, to G proteins is quantified as a measure of receptor activation.
- Calcium Mobilization Assays: For receptors coupled to Gq proteins (like the H1 receptor), activation leads to an increase in intracellular calcium levels. This can be measured using fluorescent calcium indicators.
- cAMP Assays: Receptors coupled to Gs or Gi proteins modulate the levels of cyclic AMP (cAMP). Agonism at Gs-coupled receptors (like H2) increases cAMP, while agonism at Gi-coupled receptors (like H3 and H4) decreases forskolin-stimulated cAMP levels.

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Cross-Reactivity Comparison

The following diagram illustrates the logical relationship of VUF 8430's activity across the histamine receptor family.



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Conclusion



The available data for VUF 8430, a close analogue of **VUF8504**, demonstrates a favorable selectivity profile for the histamine H4 receptor over the H1 and H2 receptors. However, its significant activity at the H3 receptor should be a key consideration in the design and interpretation of studies utilizing this compound. For researchers investigating the specific roles of the H4 receptor, VUF 8430 provides a valuable pharmacological tool, provided its H3 receptor activity is accounted for in experimental designs. Further studies are warranted to fully elucidate the cross-reactivity profile of **VUF8504** itself with a broader range of receptors.

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References

- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 -PMC [pmc.ncbi.nlm.nih.gov]
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